Cas no 89660-17-3 (Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate)
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (6-chloro-2-nitro-3-pyridinyl)methyl-, ethyl ester
- ethyl N-[(6-chloro-2-nitropyridin-3-yl)methyl]carbamate
- Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
- ethyl N-(6-chloro-2-nitro-3-pyridyl)-N-methylcarbamate
- SY039253
- Ethyl (6-chloro-2-nitropyridin-3-yl)(methyl)carbamate
- 89660-17-3
- CS-12178
- AC2250
- ethyl N-(6-chloro-2-nitropyridin-3-yl)-N-methylcarbamate
- Ethyl(6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
- MFCD25968534
- A916573
- CS-0459331
- AKOS037621151
-
- MDL: MFCD25968534
- Inchi: 1S/C9H10ClN3O4/c1-3-17-9(14)12(2)6-4-5-7(10)11-8(6)13(15)16/h4-5H,3H2,1-2H3
- InChI Key: ADDHMOVDMXAUPI-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C([N+](=O)[O-])=N1)N(C(=O)OCC)C
Computed Properties
- Exact Mass: 259.0359835g/mol
- Monoisotopic Mass: 259.0359835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.2
- XLogP3: 2.1
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB526976-250 mg |
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate; . |
89660-17-3 | 250MG |
€204.30 | 2023-04-17 | ||
| abcr | AB526976-1 g |
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate; . |
89660-17-3 | 1g |
€405.60 | 2023-04-17 | ||
| abcr | AB526976-5 g |
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate; . |
89660-17-3 | 5g |
€1,011.00 | 2023-04-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06005-10g |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 10g |
¥11859.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06005-250mg |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 250mg |
¥1129.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06005-1g |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 1g |
¥2629.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y06005-5g |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 5g |
¥7839.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D685861-0.25g |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 0.25g |
$100 | 2024-07-20 | |
| eNovation Chemicals LLC | D685861-1g |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 1g |
$240 | 2024-07-20 | |
| eNovation Chemicals LLC | D685861-5g |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate |
89660-17-3 | 95% | 5g |
$650 | 2024-07-20 |
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate Suppliers
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate: A Comprehensive Overview
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate, with the CAS number 89660-17-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and nitro substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular framework of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate consists of a pyridine core substituted at the 6-position with a chloro group and at the 2-position with a nitro group. The carbamate functionality at the 3-position introduces an amine-like character, which can participate in various chemical transformations. This structural motif is particularly interesting because it combines electron-withdrawing and electron-donating groups, creating a balance that influences its reactivity and interactions with biological targets.
In recent years, there has been a growing interest in developing small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. The unique structural features of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate make it a promising candidate for such applications. For instance, studies have shown that pyridine derivatives can act as kinase inhibitors by binding to specific ATP-binding pockets. The chloro and nitro groups can modulate the electronic properties of the molecule, enhancing its binding affinity to target proteins.
One of the most compelling aspects of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is its versatility in synthetic chemistry. The compound can be used as a building block for more complex molecules through various functional group transformations. For example, the nitro group can be reduced to an amine, allowing for further derivatization. Additionally, the chloro group can undergo nucleophilic substitution reactions, enabling the introduction of diverse side chains. These properties make it an invaluable tool for medicinal chemists seeking to design novel drug candidates.
The pharmacological activity of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate has been explored in several preclinical studies. Researchers have investigated its potential as an anti-inflammatory agent by examining its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary findings suggest that this compound may exhibit inhibitory effects on these enzymes, which are key players in the inflammatory response. Furthermore, its ability to cross the blood-brain barrier has been evaluated, raising possibilities for its use in treating neurological disorders.
The synthesis of Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by carbamate formation. Advances in catalytic methods have improved the efficiency of these reactions, making it possible to produce larger quantities of the compound for research purposes. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact.
In conclusion, Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing studies continue to uncover new applications for this compound, reinforcing its importance in drug discovery efforts. As research progresses, Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate is likely to play an even greater role in addressing unmet medical needs.
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